1,2,9,10-Diepoxydecane

Description

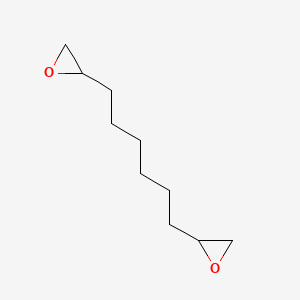

Structure

3D Structure

Properties

IUPAC Name |

2-[6-(oxiran-2-yl)hexyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1(3-5-9-7-11-9)2-4-6-10-8-12-10/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHWRTNORXTUDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCCCCCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50947759 | |

| Record name | 2,2'-(Hexane-1,6-diyl)bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24854-67-9 | |

| Record name | 2,2′-(1,6-Hexanediyl)bis[oxirane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24854-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decane, 1,2:9,10-diepoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024854679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-epoxypropyl)butane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-(Hexane-1,6-diyl)bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-hexane-1,6-diylbisoxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 1,2,9,10 Diepoxydecane

Fundamental Ring-Opening Chemistry of Epoxide Moieties

The reactivity of epoxides stems from the significant ring strain of the three-membered ring, which is approximately 13 kcal/mol. masterorganicchemistry.com This inherent strain facilitates ring-opening reactions with a wide array of nucleophiles. These reactions can be catalyzed by either acids or bases, and the specific conditions influence the reaction mechanism and the resulting products. masterorganicchemistry.comlibretexts.org

Under neutral or basic conditions, the ring-opening of epoxides typically proceeds through an SN2 mechanism. masterorganicchemistry.comjsynthchem.com In this pathway, a nucleophile directly attacks one of the carbon atoms of the epoxide ring. This attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack. The reaction is highly regioselective, with the nucleophile preferentially attacking the less sterically hindered carbon atom of the epoxide. masterorganicchemistry.comlibretexts.org A variety of nucleophiles, including amines, alcohols, and Grignard reagents, can participate in this type of reaction. masterorganicchemistry.comlibretexts.org

In the presence of an acid, the epoxide oxygen is first protonated, which significantly enhances the leaving group ability of the oxygen and activates the ring towards nucleophilic attack. libretexts.orgmasterorganicchemistry.com This allows for ring-opening to occur under much milder conditions compared to non-catalyzed reactions. libretexts.org The subsequent nucleophilic attack can exhibit characteristics of both SN1 and SN2 mechanisms.

When the epoxide carbons are primary or secondary, the nucleophile tends to attack the less substituted carbon, which is consistent with an SN2-like mechanism. libretexts.org However, if one of the carbon atoms is tertiary, the attack preferentially occurs at the more substituted carbon. libretexts.org This is attributed to the transition state having a significant degree of SN1-like carbocationic character, where the positive charge is better stabilized on the more substituted carbon. libretexts.org Even in these cases, the attack still occurs from the backside, resulting in a trans-configuration of the nucleophile and the hydroxyl group. libretexts.org

Base-catalyzed ring-opening of epoxides also follows a classic SN2 mechanism. masterorganicchemistry.comjsynthchem.com A strong nucleophile, often the conjugate base of the solvent (e.g., an alkoxide in an alcohol solvent), attacks the less sterically hindered carbon of the epoxide ring. masterorganicchemistry.com This is followed by protonation of the resulting alkoxide to yield the final alcohol product. masterorganicchemistry.com This method is effective for a range of strong nucleophiles, including hydroxide (B78521) ions, alkoxides, Grignard reagents, and organolithium compounds. masterorganicchemistry.com

Specific Reactivity with Biological Nucleophiles

The electrophilic nature of the epoxide rings in 1,2,9,10-diepoxydecane makes it reactive towards various nucleophilic sites present in biological macromolecules. smolecule.com These reactions can lead to the formation of covalent bonds with proteins and nucleic acids, which is a basis for potential mutagenic and cytotoxic effects. smolecule.com

Thiol groups, such as the one present in the tripeptide glutathione (B108866) (GSH), are potent nucleophiles that can react with epoxides. While specific studies on the direct reaction of this compound with glutathione are not extensively detailed in the provided search results, the general reactivity of diepoxides like 1,2,3,4-diepoxybutane (DEB) with GSH has been studied. nih.govnih.gov The conjugation of DEB with GSH can be catalyzed by glutathione S-transferases (GSTs) and results in the formation of S-(2-hydroxy-3,4-epoxybutyl)GSH. nih.gov Interestingly, this conjugation, which is typically a detoxification pathway, can in some cases lead to a more mutagenic compound. nih.gov It is plausible that this compound undergoes a similar enzymatic or non-enzymatic conjugation with glutathione, where the thiol group of GSH attacks one of the epoxide rings.

As a bifunctional electrophile, this compound has the capacity to alkylate nucleophilic residues in proteins and DNA. smolecule.com This can lead to the formation of DNA-protein cross-links, which are particularly detrimental cellular lesions. nih.gov Studies with the similar compound 1,2,3,4-diepoxybutane (DEB) have shown that it can cross-link proteins to DNA. nih.govnih.gov

The initial reaction involves the alkylation of a nucleophilic site on DNA, often the N7 position of guanine (B1146940), by one of the epoxide groups. researchgate.net The second epoxide group can then react with a nucleophilic residue on a nearby protein, such as a cysteine thiol group, to form a stable cross-link. nih.gov For instance, DEB has been shown to form 1-(S-cysteinyl)-4-(guan-7-yl)-2,3-butanediol conjugates, linking a cysteine residue in a protein to a guanine base in DNA. nih.gov Cysteine residues in proteins are particularly susceptible to alkylation by electrophiles. rockefeller.edu The formation of such DNA adducts and cross-links can block DNA replication and transcription, leading to mutations and cell death. researchgate.net

Structure-Reactivity Relationships in Diepoxide Systems

Influence of Aliphatic Chain Length on Diepoxide Reactivity

The length of the aliphatic chain that separates the two terminal epoxide rings in α,ω-diepoxides plays a critical role in their reactivity, particularly in polymerization reactions. Research into the photoinitiated cationic polymerization of a homologous series of aliphatic diepoxides has provided valuable insights into this relationship.

A study comparing the polymerization rates of 1,2,5,6-diepoxyhexane, 1,2,7,8-diepoxyoctane, and this compound revealed a notable trend. vot.placs.org The investigation, which utilized real-time Fourier-transform infrared spectroscopy, demonstrated that the rate of polymerization decreases as the length of the hydrocarbon chain between the epoxide groups increases. vot.pl For instance, after 300 seconds of irradiation, the conversion rates for these monomers were all approximately 75%, but their initial polymerization rates differed significantly. vot.pl

Below is a data table summarizing the structure of these related α,ω-diepoxides.

| Compound Name | Molecular Formula | Structure | Aliphatic Chain Length (CH₂)n |

| 1,2,5,6-Diepoxyhexane | C₆H₁₀O₂ | 2 | |

| 1,2,7,8-Diepoxyoctane | C₈H₁₄O₂ | 4 | |

| This compound | C₁₀H₁₈O₂ | 6 |

Data synthesized from research findings. vot.pl

This structure-reactivity trend is essential for designing polymer systems where the rate of curing and the final network properties need to be precisely controlled.

Effects of Molecular Architecture on Reaction Kinetics

Cycloaliphatic epoxides are known to be considerably more reactive in cationic polymerization than their linear aliphatic counterparts. vot.pl The primary reason for this enhanced reactivity is the inherent ring strain in the cycloaliphatic structure, which provides a strong thermodynamic driving force for the ring-opening polymerization. vot.plcsbsju.edu For example, the polymerization rates of cycloaliphatic epoxides are generally much faster than those of aliphatic epoxides with the same number of carbon atoms. vot.plrsc.org

Kinetic studies of the UV-initiated cationic polymerization of different diepoxide monomers confirm that the chemical structure is a key determinant of reactivity. researchgate.net In a comparison of two cycloaliphatic diepoxy monomers, 3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate and bis-(3,4-epoxycyclohexyl) adipate, it was found that even subtle differences in the "spacer" group between the epoxy rings affected the reaction kinetics, including the rate coefficient (k) and the activation energy. researchgate.net

The table below presents a qualitative comparison of reactivity based on molecular architecture.

| Molecular Architecture | Example Compound | Relative Reactivity in Cationic Polymerization | Key Influencing Factor |

| Linear Aliphatic Diepoxide | This compound | Lower | Flexibility, lower ring strain |

| Cycloaliphatic Diepoxide | 3,4-Epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate | Higher | High ring strain, molecular rigidity |

This table is based on general findings from comparative reactivity studies. vot.plresearchgate.net

Biological Interactions and Toxicological Mechanisms of 1,2,9,10 Diepoxydecane

Mechanisms of Genotoxicity and Carcinogenicity Induction

The genotoxic and carcinogenic potential of diepoxides like 1,2,9,10-diepoxydecane is primarily attributed to their ability to chemically modify DNA. This interaction can lead to mutations and chromosomal damage, initiating the process of carcinogenesis.

Diepoxides are bifunctional alkylating agents, meaning they have two reactive sites that can form covalent bonds with biological molecules. nih.gov This bifunctionality allows them to not only alkylate single DNA bases but also to form cross-links, either within the same DNA strand (intrastrand) or between the two complementary strands (interstrand). nih.govnih.gov Interstrand cross-links are particularly cytotoxic and mutagenic as they prevent the separation of DNA strands, a critical step for both DNA replication and transcription. nih.gov The formation of these cross-links is a slow process, with maximum levels often being reached several hours after exposure. nih.gov For instance, studies on other diepoxides have shown that alkylation predominantly occurs at guanine (B1146940) bases. nih.gov

The process of DNA alkylation by diepoxides can be initiated through the conversion of a precursor molecule under physiological conditions. nih.gov This reactivity is not only dependent on the diepoxide itself but also on the DNA sequence, with a preference for guanine residues located in specific sequence contexts. researchgate.net

The fundamental mechanism driving the genotoxicity of this compound is its electrophilic nature. Epoxides are electrophiles, meaning they are electron-deficient and seek out electron-rich (nucleophilic) sites in other molecules. acs.org Within a cell, numerous nucleophilic targets exist, but the most critical for genotoxicity are the nucleophilic centers within DNA bases. acs.orgnih.gov

The reaction between an epoxide and a DNA nucleophile typically proceeds via an SN2-type mechanism. acs.orgnih.govresearchgate.net This involves the nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a covalent bond. acs.orgnih.govresearchgate.net The presence of two epoxide groups in this compound allows for a two-step reaction, where the first alkylation event is followed by a second, leading to the formation of a cross-link. nih.gov This reactivity is not limited to DNA; other biological macromolecules with nucleophilic residues, such as proteins, can also be targeted. rsc.orgnih.gov

The Hard and Soft Acids and Bases (HSAB) theory provides a framework for understanding the preferential reactivity of electrophiles and nucleophiles. nih.gov This theory classifies chemical species as either "hard" or "soft" based on factors like charge density and polarizability. nih.govscience.gov The central principle of HSAB theory is that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. nih.gov

Epoxides, including this compound, are considered hard electrophiles. acs.orgnih.govresearchgate.net The nucleophilic sites in DNA are also classified as hard bases. acs.orgnih.govresearchgate.net According to HSAB theory, this "hard-hard" interaction is favorable, explaining the propensity of epoxides to react with and damage DNA. acs.orgnih.govresearchgate.net This theoretical framework is useful in predicting the potential toxicity of electrophilic compounds, as the reactivity towards biological macromolecules can be correlated with their hard/soft character. acs.orgnih.gov By calculating quantum chemical parameters related to hardness and softness, it is possible to develop models that predict the mutagenic and carcinogenic potential of epoxides. acs.orgnih.gov

| Concept | Description | Relevance to this compound |

| DNA Alkylation | The covalent attachment of an alkyl group to a DNA base. | As a diepoxide, it can alkylate DNA at two different sites. |

| Interstrand Cross-linking | The formation of a covalent bond between the two strands of a DNA molecule. | A key mechanism of its genotoxicity, preventing DNA replication and transcription. nih.govnih.gov |

| Electrophilic Reactivity | The tendency of a molecule to accept electrons. | The epoxide rings are electrophilic and react with nucleophilic sites in DNA and proteins. acs.org |

| HSAB Theory | A model that predicts the reactivity of acids and bases based on their "hardness" or "softness". | Predicts that as a hard electrophile, it will preferentially react with hard nucleophilic sites in DNA. acs.orgnih.govnih.gov |

Enzyme Interactions and Modulation of Biological Pathways

The electrophilic nature of this compound also dictates its interactions with enzymes and its subsequent impact on cellular pathways. Many enzymes rely on nucleophilic amino acid residues for their catalytic activity, making them susceptible to inhibition by electrophilic compounds.

Cysteine proteases and other enzymes that utilize a cysteine residue in their active site are particularly vulnerable to inhibition by epoxides. rsc.orgnih.gov The thiol group of cysteine is a potent nucleophile that can attack the electrophilic carbon of the epoxide ring. researchgate.net This results in the formation of a covalent, irreversible bond between the inhibitor and the enzyme, leading to inactivation of the enzyme. nih.gov This mechanism of inhibition is time- and concentration-dependent. nih.gov

Studies on various epoxides have demonstrated their ability to act as mechanism-based inhibitors of cysteine enzymes. rsc.orgnih.gov The initial ring-opening reaction by the catalytic cysteine can be followed by further reactions, resulting in irreversible alkylation. rsc.orgnih.gov The selectivity of these inhibitors can be high, with some epoxides showing a much greater potency for certain cysteine proteases over others. biu.ac.il This specificity is often dictated by the peptide sequence or other structural features of the inhibitor that allow it to bind to the active site of the target enzyme. biu.ac.il

| Enzyme Type | Mechanism of Inhibition by Diepoxides | Key Amino Acid |

| Cysteine Proteases | Covalent, irreversible alkylation of the active site thiol. nih.gov | Cysteine rsc.orgnih.gov |

Glutathione (B108866) (GSH) is a crucial intracellular antioxidant and plays a key role in the detoxification of xenobiotics. The thiol group of glutathione makes it a strong nucleophile, capable of reacting with electrophilic compounds like diepoxides. nih.gov The conjugation of diepoxides with GSH, often catalyzed by glutathione S-transferases (GSTs), is a primary detoxification pathway. nih.gov

The depletion of cellular glutathione levels can be an indicator of exposure to electrophilic stressors and a sign of cellular stress. nih.govnih.govmdpi.com When the rate of glutathione conjugation exceeds the rate of its synthesis, the cell's antioxidant capacity is diminished, leaving it more susceptible to damage from reactive oxygen species (ROS). nih.govnih.gov This can lead to a state of oxidative stress, which is characterized by an imbalance between the production of ROS and the ability of the cell to detoxify these reactive products. nih.govmdpi.com Oxidative stress can, in turn, damage lipids, proteins, and DNA, and activate stress-responsive signaling pathways. nih.govmdpi.com Therefore, monitoring changes in glutathione metabolism provides a valuable biomarker for assessing the cellular impact of compounds like this compound.

| Metabolite | Role in Cellular Stress | Interaction with this compound |

| Glutathione (GSH) | Key intracellular antioxidant and detoxifying agent. nih.gov | Conjugates with the diepoxide, leading to its detoxification. nih.gov |

| Reactive Oxygen Species (ROS) | Can cause damage to cellular components if not controlled. nih.govmdpi.com | Increased production can occur as an indirect consequence of glutathione depletion. nih.govnih.gov |

Cellular Permeability and Bioavailability Considerations for this compound

The ability of a chemical compound to exert a biological or toxicological effect is fundamentally linked to its ability to reach target sites within an organism. This journey is governed by two key parameters: cellular permeability, the capacity to cross cell membranes, and bioavailability, the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. For this compound, a reactive diepoxide, these characteristics are critical in understanding its biological interactions.

Detailed studies specifically quantifying the cellular permeability and bioavailability of this compound are not extensively available in public literature. However, considerations can be inferred from its chemical structure, properties, and applications. The molecule's relatively low molecular weight and lipophilic nature, suggested by its decane (B31447) backbone, would generally favor passage across the lipid-rich environment of cellular membranes.

The high reactivity of its two epoxide groups is a significant factor. smolecule.com These electrophilic rings can readily react with nucleophilic groups found in cellular macromolecules such as proteins and nucleic acids. smolecule.com This reactivity suggests that upon entering a biological system, this compound may be rapidly consumed in covalent binding reactions near its point of entry. This high reactivity could, in effect, reduce its systemic bioavailability as the original compound is quickly transformed.

The compound is noted as being soluble in dimethyl sulfoxide (B87167) (DMSO). smolecule.com While solubility is a prerequisite for absorption, the specific transport mechanisms across cell membranes—whether passive diffusion, facilitated diffusion, or active transport—have not been detailed for this compound. Its use as a cross-linking agent in applications like whole blood hemolysis sensors involves its integration into membranes, which is a testament to its ability to interact with and penetrate biological or synthetic membrane structures. google.com

In the context of larger molecules designed for reduced toxicity, it is a general principle that higher molecular weight can lead to lower bioavailability, thereby reducing the propensity for absorption through the skin or the gastrointestinal tract. google.com While this compound itself is not a large polymer, its function as a cross-linking agent implies it is intended to react and form larger, less bioavailable structures. google.comresearchgate.net

Table of Properties Influencing Permeability and Bioavailability

| Property | Value/Description | Implication | Reference |

| Molecular Formula | C10H18O2 | Indicates a carbon backbone with oxygen-containing functional groups. | georganics.sk |

| Molecular Weight | 170.25 g/mol | Relatively low molecular weight may facilitate passive diffusion across membranes. | georganics.sk |

| Functional Groups | Two epoxide rings | High reactivity with cellular nucleophiles can lead to rapid local consumption, potentially lowering systemic bioavailability of the parent compound. | smolecule.com |

| Solubility | Soluble in DMSO | A prerequisite for absorption and distribution in biological systems. | smolecule.com |

| Application | Cross-linking agent | Used to form larger, more stable structures, which would have significantly lower permeability and bioavailability. | google.comresearchgate.net |

Theoretical and Computational Chemistry Studies on 1,2,9,10 Diepoxydecane

Quantum Chemical Calculations of Reactivity Parameters

Quantum chemical calculations are fundamental tools used to predict the electronic structure and reactivity of molecules. nih.gov Methods like Density Functional Theory (DFT) are employed to calculate various parameters that offer insights into a molecule's chemical behavior. For 1,2,9,10-Diepoxydecane, these calculations would focus on the high-energy epoxide rings, which are the most likely sites for chemical reactions.

Activation Energy Determinations for Nucleophilic Attack

The epoxide rings of this compound are susceptible to nucleophilic attack, a key reaction in its potential biological activity and toxicity. Computational chemistry can model this process to determine the activation energy (Ea), which is the minimum energy required for the reaction to occur.

A lower activation energy implies a faster reaction rate. mdpi.com Theoretical studies would involve simulating the approach of a nucleophile (e.g., a water molecule or a biological nucleophile like a DNA base) to one of the carbon atoms of the epoxide ring. The calculations would map the potential energy surface of the reaction to identify the transition state, the highest energy point along the reaction coordinate. The difference in energy between the reactants and the transition state would yield the activation energy.

Table 1: Hypothetical Activation Energies for Nucleophilic Attack on this compound (Note: This table is illustrative as specific experimental or calculated data for this compound is not available in the searched literature.)

| Nucleophile | Attacked Carbon | Solvent Model | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| H₂O | C1 | Water | Data not available |

| Guanine (B1146940) N7 | C1 | Water | Data not available |

Computational Assessment of Hard and Soft Acid-Base Parameters for Predictive Toxicity

The Hard and Soft Acids and Bases (HSAB) theory is a qualitative concept used to explain the stability of compounds and reaction mechanisms. nih.gov In the context of toxicology, it helps predict the interaction between a toxicant (electrophile/Lewis acid) and a biological target (nucleophile/Lewis base). According to this principle, hard acids prefer to react with hard bases, and soft acids with soft bases.

For this compound, the epoxide carbons act as electrophilic sites (Lewis acids). Computational methods can quantify properties related to the HSAB principle, such as chemical hardness (η), softness (S), and the electrophilicity index (ω). These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). By calculating these values, one could predict whether this compound would preferentially react with hard biological nucleophiles (like the oxygen atoms in phosphates) or soft nucleophiles (like the sulfur atoms in cysteine residues). This information is valuable for predicting potential mechanisms of toxicity. nih.gov

Table 2: Hypothetical HSAB Parameters for this compound (Note: This table is illustrative as specific calculated data for this compound is not available in the searched literature.)

| Parameter | Definition | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | E(HOMO) | Data not available |

| LUMO Energy | E(LUMO) | Data not available |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Data not available |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | Data not available |

Molecular Modeling of Biological Interactions

Molecular modeling encompasses a range of computational techniques used to simulate the interaction between a small molecule, like this compound, and a biological macromolecule, such as an enzyme or DNA. mdpi.com These simulations provide atomic-level detail on how a compound might exert a biological effect.

Simulation of Enzyme-Diepoxide Binding Mechanisms

Diepoxides can be metabolized or detoxified by various enzymes, such as epoxide hydrolases or glutathione (B108866) S-transferases. Molecular docking and molecular dynamics (MD) simulations are the primary tools to study these interactions. mdpi.commdpi.com

Molecular Docking: This technique predicts the preferred orientation of this compound when bound to the active site of an enzyme. It generates a binding score, which estimates the binding affinity. mdpi.com

Molecular Dynamics (MD) Simulation: Following docking, an MD simulation can be run to observe the dynamic behavior of the enzyme-diepoxide complex over time. This provides insights into the stability of the binding pose, the specific amino acid residues involved in the interaction, and the conformational changes that may occur in the enzyme or the ligand upon binding. mdpi.com

These simulations are crucial for understanding how the compound is recognized and processed by enzymes, which is a key aspect of its metabolism and potential toxicity.

Predictive Modeling of DNA Adduct Formation

Genotoxic compounds can covalently bind to DNA, forming DNA adducts, which can lead to mutations and potentially cancer. This compound, with its two electrophilic epoxide groups, has the potential to act as a bifunctional alkylating agent, cross-linking DNA strands or forming adducts with different nucleophilic sites on DNA bases (e.g., N7 of guanine).

Predictive modeling in this area would involve:

Quantum Chemical Calculations: To determine the reactivity of the diepoxide towards different sites on DNA bases.

Molecular Docking/MD Simulations: To model the non-covalent association of this compound with the DNA double helix, identifying preferential binding sites in the major or minor grooves.

Combined QM/MM (Quantum Mechanics/Molecular Mechanics) Simulations: To model the chemical reaction of covalent bond formation between the diepoxide and a DNA base within the larger environment of the DNA strand.

These models can predict the most likely structures of the resulting DNA adducts and provide a basis for understanding the compound's mutagenic potential.

Mechanistic Insights Derived from Computational Approaches

The true power of the computational methods described above lies in their integration to provide a holistic, mechanistic understanding of a molecule's behavior. For this compound, the insights gained would connect its intrinsic chemical properties to its potential biological effects.

By combining the results, a computational chemist could hypothesize a complete pathway: from the initial interaction with a biological system to the ultimate toxicological outcome. For instance, calculations of reactivity parameters (Section 6.1) could predict that the diepoxide is a potent electrophile. Molecular modeling of enzyme interactions (Section 6.2.1) might show that it is a poor substrate for a key detoxification enzyme, suggesting it could persist in a biological system. Finally, predictive modeling of DNA adduct formation (Section 6.2.2) could reveal a high probability of forming specific, mutagenic DNA cross-links.

Together, these computational insights would provide a detailed, testable hypothesis about the mechanism of action for this compound, guiding future experimental toxicology studies. However, it must be reiterated that while the theoretical basis for these studies is well-established, specific research applying them to this compound has not been identified.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Guanine |

Future Research Directions and Emerging Applications of 1,2,9,10 Diepoxydecane

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

Future research is anticipated to focus on developing more efficient and environmentally friendly methods for synthesizing 1,2,9,10-diepoxydecane. A key area of investigation will be the establishment of synthetic routes that offer high selectivity, particularly enantioselectivity, to produce specific stereoisomers of the compound. For instance, the synthesis of (R,R)-1,2,9,10-diepoxydecane has been noted as a chiral intermediate for ferroelectric liquid crystals, highlighting the importance of stereochemical control. epdf.pub

Current synthetic approaches often rely on the epoxidation of the corresponding diene, 1,9-decadiene (B157367). Future methodologies are expected to incorporate greener oxidants, such as hydrogen peroxide or molecular oxygen, coupled with highly selective catalysts to minimize waste and improve atom economy. The development of biocatalytic routes, employing enzymes like lipases, could also offer a sustainable and highly selective alternative for the synthesis of this compound and its derivatives.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Method | Potential Advantages | Potential Challenges |

| Catalytic Epoxidation with Green Oxidants | Reduced environmental impact, higher atom economy. | Catalyst stability and recovery, control of selectivity. |

| Biocatalytic Synthesis | High enantioselectivity, mild reaction conditions. | Enzyme stability, substrate scope, and scalability. |

| Flow Chemistry | Improved safety, precise control over reaction parameters. | Initial setup costs, potential for clogging with solid catalysts. |

Advanced Mechanistic Studies on Diepoxide-Biomolecule Interactions for Drug Design

The bifunctional nature of this compound makes it a candidate for cross-linking biomolecules, a property that is of significant interest in drug design and biomedical applications. Future research will likely delve into detailed mechanistic studies of its interactions with proteins and nucleic acids. Understanding how the flexible decane (B31447) chain influences the spacing and orientation of the reactive epoxide groups will be crucial for designing molecules with specific biological targets.

Advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will be instrumental in identifying the specific amino acid residues or DNA bases that react with this compound. Computational modeling and molecular dynamics simulations could further elucidate the binding modes and reactivity of the diepoxide within biological macromolecules, paving the way for the rational design of novel therapeutic agents. For example, diepoxides are known to be used in the immobilization of enzymes, and this compound has been used to cross-link lipase (B570770) B from Candida antarctica to enhance its stability. researchgate.netresearchgate.net

Tailored Polymer Architectures and Functional Materials Design

A significant area of application for this compound is in polymer chemistry. It has been investigated as a comonomer and cross-linking agent in the synthesis of various polymers, including poly(propylene carbonate) (PPC). mdpi.comacs.orgnih.govresearchgate.net The incorporation of this compound into polymer networks can significantly enhance their thermal and mechanical properties. mdpi.comnih.gov

Future research will likely focus on creating tailored polymer architectures with specific functionalities. The long, flexible aliphatic chain of this compound can impart unique properties, such as increased flexibility and impact resistance, to otherwise rigid polymer matrices. This could be particularly useful in the development of advanced coatings, adhesives, and composites. cymitquimica.com Furthermore, its use in the preparation of higher functional polyether carbonate polyols is also an area of interest. google.com The reactivity of the epoxide groups allows for post-polymerization modification, enabling the attachment of various functional groups to the polymer backbone.

Table 2: Potential Applications of this compound in Polymer Science

| Application Area | Function of this compound | Potential Benefits |

| Thermosetting Resins | Cross-linking agent | Improved flexibility and toughness. |

| Biodegradable Polymers | Comonomer | Enhanced mechanical properties and tailored degradation rates. mdpi.com |

| Functional Coatings | Monomer for polymer backbone | Introduction of reactive sites for further functionalization. |

| Adhesives | Cross-linking agent | Increased bond strength and durability. |

Investigation of Biodegradation Pathways and Environmental Fate

As the use of this compound in materials such as biodegradable polymers expands, understanding its environmental fate and biodegradation pathways will become increasingly important. mdpi.com Future research will need to address how this compound breaks down in various environmental compartments, including soil and water.

Studies may involve identifying microorganisms and enzymes capable of metabolizing this compound. The initial steps of degradation are likely to involve the enzymatic hydrolysis of the epoxide rings to form diols, followed by the breakdown of the carbon chain. Understanding these pathways will be crucial for assessing the long-term environmental impact of polymers and other materials derived from this compound and for designing new materials that are truly biodegradable and environmentally benign.

Exploration of Therapeutic and Diagnostic Potential for Diepoxide Derivatives

The ability of this compound to cross-link biomolecules suggests potential therapeutic and diagnostic applications for its derivatives. In the realm of therapeutics, diepoxides can be designed to selectively target and cross-link proteins or DNA in diseased cells, leading to cytotoxic effects. This approach could be harnessed for the development of new anticancer agents.

In diagnostics, derivatives of this compound could be functionalized with imaging agents or biosensors. For instance, its use has been mentioned in the context of multi-enzymatic biosensors and hemolysis sensors. justia.comgoogle.com The diepoxide could serve as a linker to attach enzymes or other recognition elements to a sensor surface. Future research in this area will involve the synthesis and screening of a library of this compound derivatives to identify compounds with optimal activity and selectivity for specific therapeutic or diagnostic targets.

Q & A

Basic: What are the recommended laboratory methods for synthesizing 1,2,9,10-Diepoxydecane?

Methodological Answer:

The synthesis of this compound typically involves epoxidation of 1,9-decadiene using a peracid (e.g., meta-chloroperbenzoic acid, mCPBA) under controlled conditions. Key steps include:

Epoxidation : React 1,9-decadiene with mCPBA in dichloromethane at 0–5°C for 12–24 hours.

Work-up : Quench the reaction with aqueous sodium thiosulfate to neutralize excess peracid.

Purification : Extract the product using ethyl acetate, dry over anhydrous sodium sulfate, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Note : Analogous epoxidation protocols for similar compounds (e.g., 1,2-Epoxydodecane) emphasize avoiding moisture and controlling reaction exothermicity .

Basic: What safety protocols should be followed when handling this compound?

Methodological Answer:

Safety measures extrapolated from structurally related epoxides (e.g., 1,2-Epoxydodecane) include:

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coat, and safety goggles.

- Ventilation : Use a fume hood to prevent inhalation of vapors.

- Emergency Response :

- Skin contact: Wash immediately with soap and water; seek medical attention if irritation persists .

- Eye exposure: Rinse with water for 15 minutes and remove contact lenses if present .

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced: How can researchers resolve contradictions in reported reaction kinetics for this compound polymerization?

Methodological Answer:

Discrepancies in kinetic data (e.g., rate constants, activation energies) may arise from variations in experimental design:

Variable Control : Ensure consistency in catalyst type (e.g., Lewis acids), temperature (±0.5°C precision), and monomer purity.

Statistical Validation : Apply ANOVA or t-tests to compare datasets from independent studies.

Computational Cross-Verification : Use density functional theory (DFT) to model transition states and validate experimental activation energies .

Open Data Practices : Share raw datasets and metadata to enable reproducibility .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify epoxy protons (δ 3.1–3.5 ppm) and backbone methylene groups.

- ¹³C NMR : Confirm epoxy carbons (δ 45–55 ppm).

- Infrared Spectroscopy (IR) : Detect epoxy ring C-O-C stretching (~1250 cm⁻¹).

- Mass Spectrometry (MS) : Validate molecular ion peak (m/z = 200.3 for C₁₀H₁₆O₂).

- Chromatography : Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How does the chain length of diepoxides influence their reactivity in ring-opening reactions?

Methodological Answer:

Comparative studies on diepoxides (e.g., 1,2:3,4-Diepoxybutane vs. This compound) reveal:

- Steric Effects : Longer chains reduce nucleophilic attack efficiency due to increased steric hindrance.

- Solubility : Higher hydrophobicity in long-chain diepoxides may necessitate polar aprotic solvents (e.g., DMF) for homogeneous reactions.

- Thermodynamics : Enthalpic contributions dominate in smaller diepoxides, while entropic factors are critical for larger analogs .

Experimental Design Tip : Conduct solvatochromic studies to correlate solvent polarity with reaction rates .

Advanced: What strategies mitigate hazards during scale-up of this compound synthesis?

Methodological Answer:

For milligram-to-gram scale transitions:

Thermal Safety : Use reaction calorimetry to identify exothermic peaks and design cooling protocols.

Process Optimization : Replace batch reactors with flow chemistry systems to enhance heat/mass transfer.

Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.